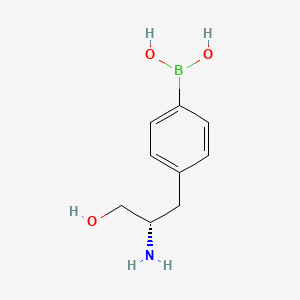

p-Boronophenylalaninol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

P-Boronophenylalaninol, also known as this compound, is a useful research compound. Its molecular formula is C9H14BNO3 and its molecular weight is 195.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Malignant Melanoma

Boronophenylalanine has been extensively studied for its efficacy in treating malignant melanoma. Clinical trials have shown promising results where BPA was administered intravenously before neutron irradiation. A study indicated that the tumor-to-blood boron concentration ratios were favorable, allowing for effective BNCT without significant adverse effects .

Glioblastoma Multiforme

In glioblastoma treatment, BPA's selective uptake by tumor cells has been demonstrated to enhance therapeutic outcomes. A biodistribution study revealed that BPA administration resulted in variable tumor-to-blood ratios, suggesting that the degree of cellularity within tumors influences BPA accumulation . This variability underscores the need for personalized dosing strategies to optimize treatment efficacy.

Head and Neck Cancers

Recent case studies have explored the application of BNCT using BPA for head and neck malignancies. In one notable case, a patient with recurrent submandibular gland cancer showed complete regression after treatment with BNCT using BPA . The study highlighted the potential of BPA to accumulate effectively in head and neck tumors, offering a new avenue for treating these challenging cases.

Pharmacokinetics and Biodistribution

Understanding the pharmacokinetics of p-boronophenylalanine is crucial for optimizing its use in clinical settings. Studies have shown that after intravenous infusion, BPA reaches peak concentrations in blood shortly after administration. The elimination half-lives vary but generally indicate a sustained presence of boron in blood and tissues .

Table 1: Pharmacokinetic Parameters of p-Boronophenylalanine

| Parameter | Value |

|---|---|

| Peak Blood Concentration | Varies (average ~9.4 µg/g) |

| Half-life (initial) | ~2.8 hours |

| Half-life (second component) | ~9.2 hours |

| Tumor-to-Blood Ratio (Melanoma) | ~4.4 ± 3.2 |

| Tumor-to-Blood Ratio (Glioma) | ~2.2 ± 1.2 |

Recent Research Developments

Recent studies have focused on enhancing the efficacy of BPA through combination therapies and novel formulations:

- Combination with Amino Acids : Research has shown that pre-treatment with amino acids like 5-aminolevulinic acid can increase BPA uptake in glioma stem cells, potentially enhancing the effectiveness of BNCT .

- Formulation Improvements : Innovations such as combining BPA with polyvinyl alcohol have been explored to improve cellular uptake and retention of boron within cancer cells .

Clinical Case Study: Head and Neck Cancer

A clinical trial involving a 48-year-old woman with recurrent submandibular gland cancer demonstrated the successful application of BNCT using p-boronophenylalanine. The patient exhibited complete tumor regression over a follow-up period of 1.5 years without significant complications .

Biodistribution Study: Melanoma Patients

A comprehensive biodistribution study involving melanoma patients revealed that BPA administration led to significant accumulation within tumors compared to normal tissues, supporting its use as a boron delivery agent in BNCT .

Propriétés

Numéro CAS |

299157-80-5 |

|---|---|

Formule moléculaire |

C9H14BNO3 |

Poids moléculaire |

195.03 g/mol |

Nom IUPAC |

[4-[(2S)-2-amino-3-hydroxypropyl]phenyl]boronic acid |

InChI |

InChI=1S/C9H14BNO3/c11-9(6-12)5-7-1-3-8(4-2-7)10(13)14/h1-4,9,12-14H,5-6,11H2/t9-/m0/s1 |

Clé InChI |

PXLCSHVXTZAPBB-VIFPVBQESA-N |

SMILES |

B(C1=CC=C(C=C1)CC(CO)N)(O)O |

SMILES isomérique |

B(C1=CC=C(C=C1)C[C@@H](CO)N)(O)O |

SMILES canonique |

B(C1=CC=C(C=C1)CC(CO)N)(O)O |

Synonymes |

oronophenylalaninol p-boronophenylalaninol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.